Propyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate
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Overview
Description
PROPYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of PROPYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOATE involves several steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
PROPYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
PROPYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOATE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Industry: The compound finds applications in the production of perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of PROPYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOATE involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
PROPYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOATE is unique compared to other coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:
Warfarin: A well-known anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.
These compounds share some biological activities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C18H20O5 |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
propyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate |
InChI |
InChI=1S/C18H20O5/c1-3-9-21-17(19)11(2)22-12-7-8-14-13-5-4-6-15(13)18(20)23-16(14)10-12/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI Key |
CFIUNVWMENNPLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
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